REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1.[C:13](=[O:15])=[O:14]>CCOCC>[Br:12][C:11]1[C:7]([C:13]([OH:15])=[O:14])=[CH:8][S:9][CH:10]=1
|
Name
|
|
Quantity
|
256 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
96.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1Br
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the reaction temperature between -78° C. and -60° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at below -50° C. during this addition
|
Type
|
STIRRING
|
Details
|
The resulting white mixture was stirred for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
quenched with 800 ml of water
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
The etheral layer was washed with 500 ml of saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
to yield a white solid which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from water/ethanol (5:2)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CSC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |